
Gadolinium carbonate
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Overview
Description
Gadolinium carbonate is a chemical compound with the formula Gd₂(CO₃)₃. It is a white, water-insoluble powder that is primarily used in various scientific and industrial applications. Gadolinium, the central element in this compound, is a rare-earth metal known for its unique magnetic and optical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadolinium carbonate can be synthesized through the reaction of gadolinium chloride (GdCl₃) with sodium carbonate (Na₂CO₃) in an aqueous solution. The reaction typically occurs at room temperature and results in the precipitation of this compound: [ 2 \text{GdCl}_3 + 3 \text{Na}_2\text{CO}_3 \rightarrow \text{Gd}_2(\text{CO}_3)_3 + 6 \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound often involves the same basic reaction but on a larger scale. The process may include additional steps such as filtration, washing, and drying to obtain a high-purity product .
Chemical Reactions Analysis
Thermal Decomposition
Gadolinium carbonate decomposes upon heating to form gadolinium oxide:
Gd2(CO3)3ΔGd2O3+3CO2↑
Thermogravimetric analysis (TGA) reveals:
Decomposition Stage | Temperature Range | Mass Loss | Associated Process |
---|---|---|---|
1 | 25–300°C | ~20% | Loss of adsorbed water |
2 | 300–500°C | ~40% | Pyrolysis of organic additives |
3 | 500–800°C | ~40% | Carbonate → oxide conversion |
The final product, Gd₂O₃, is confirmed via XRD and FTIR .
Acid Reactivity
This compound reacts with strong acids to form soluble Gd³⁺ salts:
Gd2(CO3)3+3H2SO4→Gd2(SO4)3+3CO2↑+3H2O
The reaction rate depends on acid concentration and temperature, with complete dissolution observed in dilute sulfuric acid .
Stability in Aqueous Solutions
This compound exhibits pH-dependent stability:
pH Range | Behavior |
---|---|
<5 | Rapid dissolution due to protonation of carbonate ions |
5–8 | Partial stability; particle aggregation dominates |
>8 | Precipitation of Gd(OH)₃ competes with carbonate formation |
Hydration studies show amorphous Gd₂(CO₃)₃ retains ~20% water content, enhancing stability compared to crystalline forms .
Characterization Data
XPS Analysis of Gd₂(CO₃)₃ :
Core Level | Binding Energy (eV) | Assignment |
---|---|---|
Gd 4d₅/₂ | 144.40 | Gd³⁺ in carbonate lattice |
C 1s | 289.50 | Carbonate (CO₃²⁻) |
O 1s | 531.80 | Oxide/carbonate oxygen |
Compositional Analysis :
-
Water content: 20%
-
Organic additives (e.g., PAA): 40%
-
Carbonate: 40%
Scientific Research Applications
Medical Imaging
Gadolinium-based Contrast Agents (GBCAs)
Gadolinium carbonate is primarily used in the synthesis of gadolinium-based contrast agents for magnetic resonance imaging (MRI). These agents enhance the visibility of internal structures, aiding in the diagnosis of various medical conditions. The safety of GBCAs is critical, as free gadolinium ions can be toxic; thus, they are chelated to prevent release into the body .
Case Study: Nephrogenic Systemic Fibrosis (NSF)
A significant concern in using GBCAs is their association with nephrogenic systemic fibrosis (NSF), particularly in patients with renal dysfunction. Studies indicate that about 2-5% of patients with severe chronic kidney disease (CKD) develop NSF after exposure to GBCAs . This highlights the importance of monitoring gadolinium release and ensuring patient safety during MRI procedures.
Nuclear Technology
Control Rods in Nuclear Reactors
Gadolinium's ability to absorb neutrons makes it suitable for use in control rods within nuclear reactors. This compound can serve as a precursor for materials used in these applications, helping regulate fission rates and maintain reactor stability .
Catalysis
Catalytic Applications
Certain gadolinium compounds, including this compound, can act as catalysts in chemical reactions. These catalysts enhance reaction rates and improve efficiency in various industrial processes .
Phosphors and Luminescent Materials
Production of Phosphors
Gadolinium compounds are integral to producing phosphors used in electronic devices such as LEDs and fluorescent lamps. This compound can be utilized as a precursor for these luminescent materials, contributing to advancements in display technologies .
Research and Development
Experimental Applications
In research laboratories, this compound is employed for synthesizing other gadolinium-based compounds and materials. Its unique properties make it valuable for experimental purposes across multiple scientific disciplines .
Data Summary Table
Mechanism of Action
The primary mechanism by which gadolinium carbonate exerts its effects is through its conversion to gadolinium ions (Gd³⁺) in aqueous solutions. These ions interact with various molecular targets, including water molecules in MRI contrast agents, enhancing the relaxation rates of water protons and improving image contrast. The gadolinium ions can also form complexes with organic ligands, which are crucial for their stability and effectiveness in medical applications .
Comparison with Similar Compounds
Gadolinium carbonate can be compared with other gadolinium compounds such as gadolinium oxide (Gd₂O₃) and gadolinium chloride (GdCl₃). While all these compounds contain gadolinium, they differ in their chemical properties and applications:
- Gadolinium Oxide (Gd₂O₃): Primarily used in the production of phosphors and as a catalyst in various chemical reactions.
- Gadolinium Chloride (GdCl₃): Commonly used as a precursor for the synthesis of other gadolinium compounds and in the preparation of gadolinium-based contrast agents .
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of gadolinium in scientific and industrial fields.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for optimizing the synthesis of gadolinium carbonate under controlled laboratory conditions?
- Methodological Answer : Synthesis optimization involves systematic variation of parameters such as pH (8–10), temperature (40–80°C), and precursor concentrations (e.g., GdCl₃ and Na₂CO₃). Use factorial design experiments to identify interactions between variables. Characterize intermediates via in situ XRD or FTIR to monitor phase transitions . Post-synthesis, validate purity using ICP-OES (to quantify residual ions) and TGA (to assess decomposition profiles).
Q. Which characterization techniques are critical for confirming the structural and compositional integrity of this compound?
- Methodological Answer : Combine XRD for crystallinity analysis, SEM/TEM for morphology, and BET for surface area quantification. For compositional validation, employ XPS to confirm Gd³⁺ and CO₃²⁻ bonding states and EDX for elemental mapping. Purity assessments require TGA-DSC (thermal stability) and FTIR (functional group identification) .
Q. How can researchers evaluate the thermal decomposition kinetics of this compound for material stability studies?
- Methodological Answer : Conduct non-isothermal TGA experiments at varying heating rates (5–20°C/min). Apply kinetic models (e.g., Kissinger or Flynn-Wall-Ozawa) to calculate activation energy. Cross-validate results with in situ XRD to correlate mass loss with phase changes .
Q. What experimental frameworks are used to assess this compound’s potential in catalytic or biomedical applications?
- Methodological Answer : For catalysis, use fixed-bed reactors to test CO₂ conversion efficiency or dye degradation rates. In biomedical contexts, perform in vitro cytotoxicity assays (e.g., MTT on cell lines) and relaxivity measurements (for MRI contrast potential) using 7T NMR .
Advanced Research Questions
Q. How should researchers address contradictions in reported thermodynamic properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Replicate conflicting studies under identical conditions (pH, ionic strength). Use high-purity reagents and inert atmospheres to minimize confounding variables. Compare data with computational models (e.g., DFT for solubility predictions) and publish reproducibility protocols .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for high-reproducibility studies?
- Methodological Answer : Implement strict SOPs for precursor preparation (e.g., degassing solvents). Use automated synthesis systems for temperature/pH control. Validate consistency via statistical process control (SPC) charts and interlaboratory comparisons .
Q. How can this compound’s surface reactivity be engineered for novel applications (e.g., CO₂ capture or drug delivery)?
- Methodological Answer : Functionalize surfaces via ligand grafting (e.g., carboxylate groups) and characterize using XPS and AFM. Test CO₂ adsorption capacity via gravimetric analysis or drug loading efficiency via HPLC .
Q. What advanced analytical methods resolve ambiguities in this compound’s hydration states or polymorphic forms?
- Methodological Answer : Use synchrotron-based XRD for high-resolution phase identification. Pair with solid-state NMR (¹³C and ¹⁵⁵Gd) to distinguish hydration states. Apply Rietveld refinement for quantitative phase analysis .
Q. Experimental Design & Data Analysis
Q. How should researchers design experiments to isolate the effects of this compound’s morphology on its functional properties?
- Methodological Answer : Use templated synthesis (e.g., surfactants) to control particle size/shape. Correlate morphology (via SEM) with properties (e.g., catalytic activity) using multivariate regression. Include control samples (e.g., commercial Gd₂O₃) for benchmarking .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to model IC₅₀ values. Use ANOVA to compare effects across cell lines. Validate with in silico toxicity prediction tools (e.g., QSAR models) .
Q. Research Gap & Hypothesis Development
Q. How can researchers formulate hypotheses to explore this compound’s role in emerging fields like quantum materials or environmental remediation?
- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For quantum materials, hypothesize about Gd³⁺ spin states influencing magnetic properties. For remediation, propose mechanisms for heavy metal adsorption via ion exchange .
Q. What systematic approaches identify gaps in the literature on this compound’s interfacial interactions?
- Methodological Answer : Conduct bibliometric analyses (e.g., VOSviewer) to map keyword clusters. Perform systematic reviews using PRISMA guidelines. Pilot experiments (e.g., zeta potential measurements) to test unexplored pH ranges .
Q. Cross-Disciplinary Integration
Q. How can this compound research integrate computational chemistry to predict novel properties or reaction pathways?
- Methodological Answer : Combine DFT calculations (e.g., COSMO-RS for solubility) with experimental validation. Use MD simulations to model surface interactions in biological systems .
Q. What methodologies enable the study of this compound’s behavior under extreme conditions (e.g., high pressure, radiation)?
Properties
CAS No. |
5895-49-8 |
---|---|
Molecular Formula |
CH2GdO3 |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
carbonic acid;gadolinium |
InChI |
InChI=1S/CH2O3.Gd/c2-1(3)4;/h(H2,2,3,4); |
InChI Key |
RCSUUJCNLXUZTA-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Gd+3].[Gd+3] |
Canonical SMILES |
C(=O)(O)O.[Gd] |
Key on ui other cas no. |
5895-49-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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